1-Azaspiro[4.5]decan-8-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[4.5]decan-8-amine dihydrochloride is a chemical compound with the molecular formula C9H19ClN2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.5]decan-8-amine dihydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reduction of an azide intermediate to form the desired amine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and yield. The use of biocatalytic transaminase technology has also been explored for the synthesis of spirocyclic amines, providing an environmentally friendly and cost-effective approach .
Analyse Chemischer Reaktionen
Types of Reactions
1-Azaspiro[4.5]decan-8-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[4.5]decan-8-amine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Azaspiro[4.5]decan-8-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting cellular processes. For example, it has been studied as an allosteric inhibitor of the SHP2 protein tyrosine phosphatase, which plays a role in cellular signaling pathways such as the MAPK and PD-L1/PD-1 pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-8-Azaspiro[4.5]decan-1-amine dihydrochloride: This compound shares a similar spirocyclic structure but differs in the position of the amine group.
®-8-azaspiro[4.5]decan-1-amine dihydrochloride: Another similar compound with a different stereochemistry.
Uniqueness
1-Azaspiro[4.5]decan-8-amine dihydrochloride is unique due to its specific spirocyclic structure and the position of the amine group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H20Cl2N2 |
---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
1-azaspiro[4.5]decan-8-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;;/h8,11H,1-7,10H2;2*1H |
InChI-Schlüssel |
DXEYTYVSQCUXNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(CC2)N)NC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.